molecular formula C14H10O3 B11883866 4-Methoxy-6h-benzo[c]chromen-6-one CAS No. 39597-28-9

4-Methoxy-6h-benzo[c]chromen-6-one

Cat. No.: B11883866
CAS No.: 39597-28-9
M. Wt: 226.23 g/mol
InChI Key: PSTHDFUNPRGLLR-UHFFFAOYSA-N
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Description

4-Methoxy-6h-benzo[c]chromen-6-one is a chemical compound belonging to the class of benzo[c]chromen-6-ones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a methoxy group attached to the chromen-6-one core, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-6h-benzo[c]chromen-6-one can be achieved through various methods. One common approach involves the reaction of substituted salicylaldehydes with α,β-unsaturated carbonyl compounds to form the chromene core. This is followed by a regioselective intermolecular Diels–Alder cycloaddition and oxidative aromatization to obtain the final product . Another method involves the use of biphenyl-2-carboxylic acid, potassium peroxydisulfate, and silver nitrate in a mixture of water and acetonitrile under air atmosphere .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free and one-pot synthetic methods is preferred to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-6h-benzo[c]chromen-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the methoxy group and the chromen-6-one core.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield hydroxylated derivatives, while substitution reactions can produce various substituted chromen-6-one derivatives.

Mechanism of Action

The mechanism of action of 4-Methoxy-6h-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For example, as a potential phosphodiesterase II inhibitor, the compound may exert its effects by inhibiting the enzyme’s activity, leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent modulation of cellular signaling pathways . This can result in various biological effects, including anti-inflammatory and neuroprotective activities.

Comparison with Similar Compounds

Uniqueness: 4-Methoxy-6h-benzo[c]chromen-6-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This modification can enhance its potential as a therapeutic agent and provide distinct advantages in various applications compared to its analogs.

Properties

CAS No.

39597-28-9

Molecular Formula

C14H10O3

Molecular Weight

226.23 g/mol

IUPAC Name

4-methoxybenzo[c]chromen-6-one

InChI

InChI=1S/C14H10O3/c1-16-12-8-4-7-10-9-5-2-3-6-11(9)14(15)17-13(10)12/h2-8H,1H3

InChI Key

PSTHDFUNPRGLLR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C3=CC=CC=C23

Origin of Product

United States

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